2,6-Dimethyl-4-pyridinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-pyridinecarbothioamide (DPT) is a chemical compound that has garnered significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a pyridine ring and a thioamide functional group. DPT has been used in various fields of research such as medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-pyridinecarbothioamide is not fully understood, but it is believed to act as an inhibitor of enzymes and proteins. 2,6-Dimethyl-4-pyridinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 2,6-Dimethyl-4-pyridinecarbothioamide has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-pyridinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. 2,6-Dimethyl-4-pyridinecarbothioamide has also been shown to have anti-inflammatory and antioxidant properties. In addition, 2,6-Dimethyl-4-pyridinecarbothioamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dimethyl-4-pyridinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, 2,6-Dimethyl-4-pyridinecarbothioamide has some limitations for lab experiments. It is toxic and should be handled with care. In addition, 2,6-Dimethyl-4-pyridinecarbothioamide has a low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2,6-Dimethyl-4-pyridinecarbothioamide in scientific research. One direction is the development of new drugs based on the structure of 2,6-Dimethyl-4-pyridinecarbothioamide. Another direction is the study of the mechanism of action of 2,6-Dimethyl-4-pyridinecarbothioamide in more detail. Additionally, 2,6-Dimethyl-4-pyridinecarbothioamide could be used in the development of new diagnostic tools for the detection of diseases such as cancer. Finally, 2,6-Dimethyl-4-pyridinecarbothioamide could be used in the development of new materials with unique properties.
Conclusion:
In conclusion, 2,6-Dimethyl-4-pyridinecarbothioamide (2,6-Dimethyl-4-pyridinecarbothioamide) is a unique chemical compound that has significant potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,6-Dimethyl-4-pyridinecarbothioamide has shown promising results in various fields of research and has the potential to be a valuable tool in the development of new drugs, materials, and diagnostic tools.
Synthesemethoden
2,6-Dimethyl-4-pyridinecarbothioamide can be synthesized through various methods, including the reaction of 2,6-dimethylpyridine with carbon disulfide and sodium hydroxide. The reaction yields 2,6-dimethyl-4-pyridinecarboxylic acid, which is then converted to 2,6-Dimethyl-4-pyridinecarbothioamide through thionation with phosphorus pentasulfide. Another method involves the reaction of 2,6-dimethylpyridine with thiourea in the presence of hydrochloric acid. The reaction yields 2,6-Dimethyl-4-pyridinecarbothioamide, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-pyridinecarbothioamide has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2,6-Dimethyl-4-pyridinecarbothioamide has been used as a starting material for the synthesis of various bioactive compounds. In biochemistry, 2,6-Dimethyl-4-pyridinecarbothioamide has been used to study the mechanism of action of enzymes and proteins. In pharmacology, 2,6-Dimethyl-4-pyridinecarbothioamide has been used to develop new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
80653-65-2 |
---|---|
Produktname |
2,6-Dimethyl-4-pyridinecarbothioamide |
Molekularformel |
C8H10N2S |
Molekulargewicht |
166.25 g/mol |
IUPAC-Name |
2,6-dimethylpyridine-4-carbothioamide |
InChI |
InChI=1S/C8H10N2S/c1-5-3-7(8(9)11)4-6(2)10-5/h3-4H,1-2H3,(H2,9,11) |
InChI-Schlüssel |
MRWBYEDZYCCCMU-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=CC(=N1)C)C(=N)S |
SMILES |
CC1=CC(=CC(=N1)C)C(=S)N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C)C(=N)S |
Synonyme |
2,6-Dimethylthio-isonicotinamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.